1-[3-(3,6-difluoro-9H-carbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one
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Overview
Description
1-[3-(3,6-difluoro-9H-carbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one is a synthetic organic compound with the molecular formula C18H17F2N3O2. This compound features a unique structure that combines a carbazole moiety with an imidazolidinone ring, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,6-difluoro-9H-carbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one typically involves the following steps:
Formation of the Carbazole Intermediate: The initial step involves the synthesis of 3,6-difluorocarbazole through a halogenation reaction of carbazole with fluorinating agents.
Attachment of the Hydroxypropyl Group: The next step involves the reaction of the 3,6-difluorocarbazole with an epoxide, such as glycidol, under basic conditions to form the hydroxypropyl derivative.
Cyclization to Form Imidazolidinone: The final step involves the cyclization of the hydroxypropyl derivative with urea or a urea derivative under acidic or basic conditions to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,6-difluoro-9H-carbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolidinone ring can be reduced to form an imidazolidine derivative.
Substitution: The fluorine atoms on the carbazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced imidazolidine compounds, and substituted carbazole derivatives.
Scientific Research Applications
1-[3-(3,6-difluoro-9H-carbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-[3-(3,6-difluoro-9H-carbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one involves its interaction with specific molecular targets. The carbazole moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The imidazolidinone ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one: This compound shares the imidazolidinone ring but has a different substituent on the phenyl ring.
1-[(6-Chloro-pyridin-3-yl)methyl]imidazolidin-2-one: Another similar compound with a different substituent on the imidazolidinone ring.
Uniqueness
1-[3-(3,6-difluoro-9H-carbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one is unique due to the presence of both the carbazole and imidazolidinone moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(3,6-difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-11-1-3-16-14(7-11)15-8-12(20)2-4-17(15)23(16)10-13(24)9-22-6-5-21-18(22)25/h1-4,7-8,13,24H,5-6,9-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVYYQQLOKRDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC(CN2C3=C(C=C(C=C3)F)C4=C2C=CC(=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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